molecular formula C13H19N3O5 B094474 (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate CAS No. 15761-60-1

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate

Cat. No. B094474
CAS RN: 15761-60-1
M. Wt: 297.31 g/mol
InChI Key: FHPNGGMTCHTRDO-FVGYRXGTSA-N
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Description

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate, also known as AHAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHAP is a derivative of tyrosine and has been found to exhibit anti-inflammatory and anti-cancer properties.

Mechanism Of Action

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate exerts its effects through multiple mechanisms. It has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate also activates the caspase pathway, leading to apoptosis in cancer cells. Additionally, (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate has been shown to modulate the expression of various genes involved in oxidative stress and neuroinflammation.

Biochemical And Physiological Effects

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and protect against oxidative stress and neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, the synthesis of (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate is relatively complex and yields are moderate. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate.

Future Directions

There are several future directions for research on (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate. One area of interest is its potential use in combination with other anti-inflammatory and anti-cancer drugs to enhance their efficacy. Another area of research is the development of more efficient synthesis methods for (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate. Additionally, more studies are needed to fully understand the mechanism of action and potential therapeutic applications of (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate in neurodegenerative diseases.

Synthesis Methods

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate can be synthesized by the reaction of L-tyrosine with N-acetylglycine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization and acid-base extraction. The yield of (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate is typically around 50%.

Scientific Research Applications

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate has been shown to protect against oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNGGMTCHTRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)Propanamide acetate

CAS RN

15761-60-1
Record name NSC83249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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